molecular formula C25H43N8O17P3S B1247917 3-aminobutyryl-CoA

3-aminobutyryl-CoA

Cat. No. B1247917
M. Wt: 852.6 g/mol
InChI Key: CCSDHAPTHIKZLY-RMNRSTNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-aminobutyryl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-aminobutanoic acid. It derives from a butyryl-CoA and a 3-aminobutanoic acid. It is a conjugate acid of a 3-aminobutyryl-CoA(3-).

Scientific Research Applications

Biotechnological Polyester Production

  • Enzyme Engineering : Propionate CoA-transferase from Ralstonia eutropha H16 showed a broad substrate range including 3-aminobutyryl-CoA, suggesting potential in enzyme engineering for biotechnological polyester production (Volodina et al., 2014).

Polyhydroxyalkanoate Synthesis

  • Microbial Synthesis of Bioplastics : Engineering of Escherichia coli demonstrated potential for direct synthesis of polyhydroxyalkanoates, biodegradable plastics, using substrates like 3-aminobutyryl-CoA (Srirangan et al., 2016).
  • Polyhydroxyalkanoate Production in Yeast : Saccharomyces cerevisiae engineered with a pathway involving 3-hydroxybutyryl-CoA thioesterase demonstrated production of S-3HB, a precursor for bioplastics (Yun et al., 2015).

Chemical Production from Microbial Hosts

  • Acrylic Acid Production : Escherichia coli was used to synthesize acrylic acid, a valuable industrial chemical, by employing pathways involving 3-hydroxypropionate and potentially related compounds like 3-aminobutyryl-CoA (Oliveira et al., 2019; Oliveira et al., 2021).

Metabolic Engineering for Biofuel Production

  • n-Butanol Biosynthesis : Research on 3-hydroxybutyryl-CoA dehydrogenase from Ralstonia eutropha highlighted its role in biofuel (n-butanol) synthesis by converting acetoacetyl-CoA to 3-hydroxybutyryl-CoA, with implications for similar CoA derivatives like 3-aminobutyryl-CoA (Kim et al., 2014).

Understanding Metabolic Pathways

  • Metabolic Pathway Analysis : Studies have explored the role of various CoA derivatives, including 3-hydroxybutyryl-CoA, in understanding the metabolic pathways for the synthesis and degradation of biopolymers like polyhydroxybutyrate (Uchino et al., 2006; Tian et al., 2005).

properties

Product Name

3-aminobutyryl-CoA

Molecular Formula

C25H43N8O17P3S

Molecular Weight

852.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminobutanethioate

InChI

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI Key

CCSDHAPTHIKZLY-RMNRSTNRSA-N

Isomeric SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-aminobutyryl-CoA
Reactant of Route 2
Reactant of Route 2
3-aminobutyryl-CoA
Reactant of Route 3
Reactant of Route 3
3-aminobutyryl-CoA
Reactant of Route 4
3-aminobutyryl-CoA
Reactant of Route 5
3-aminobutyryl-CoA
Reactant of Route 6
3-aminobutyryl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.